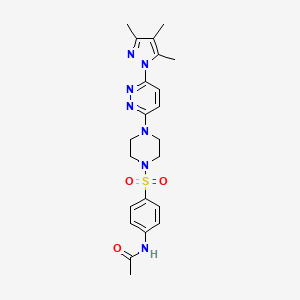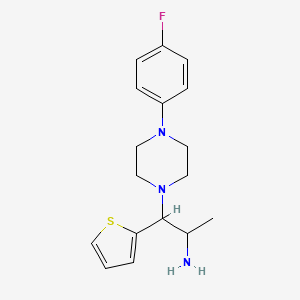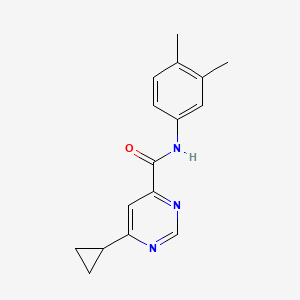![molecular formula C17H19N3O B2777285 N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide CAS No. 2411243-90-6](/img/structure/B2777285.png)
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, also known as CEBY, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CEBY is a benzimidazole derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been shown to have a range of potential scientific research applications, including as a tool for studying the role of benzimidazole derivatives in biological systems. It has been used in studies examining the effects of benzimidazole derivatives on the growth and development of cancer cells, as well as in studies investigating the potential use of benzimidazole derivatives as anti-inflammatory agents.
Wirkmechanismus
The exact mechanism of action of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics. This disruption has been shown to have a range of effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation in a variety of cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to have anti-inflammatory effects. In addition, N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been shown to have potential as a treatment for neurodegenerative diseases, due to its ability to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide in lab experiments is its high yield of synthesis, which makes it readily available for use in a range of studies. Another advantage is its potential as a tool for studying the role of benzimidazole derivatives in biological systems. However, one limitation of using N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide in lab experiments is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, including further studies on its mechanism of action and its potential use as a treatment for neurodegenerative diseases. Other potential directions include studies on the effects of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide on other cellular processes, such as angiogenesis and cell migration, as well as studies on the potential use of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide as an anti-cancer agent in combination with other drugs. Additionally, further studies on the safety and toxicity of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide will be important for its continued use in scientific research.
Synthesemethoden
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been synthesized through a variety of methods, including the reaction of 1-cyclopropyl-2-ethylbenzimidazole with propargyl bromide, followed by the reaction with but-2-yn-1-amine. Other methods include the reaction of 1-cyclopropyl-2-ethylbenzimidazole with 2-bromo-1-phenylethanone, followed by the reaction with propargylamine. These methods have been shown to produce high yields of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, and have been used in a number of scientific research studies.
Eigenschaften
IUPAC Name |
N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-5-17(21)18-11-12-6-9-15-14(10-12)19-16(4-2)20(15)13-7-8-13/h6,9-10,13H,4,7-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHPTUIEIKFVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3CC3)C=CC(=C2)CNC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

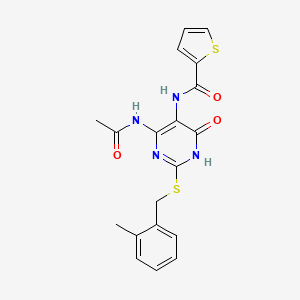
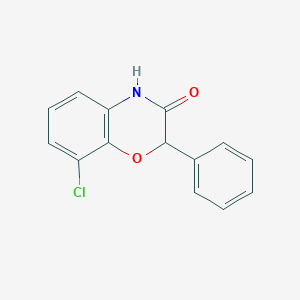

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)
![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)
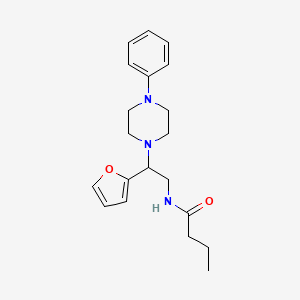

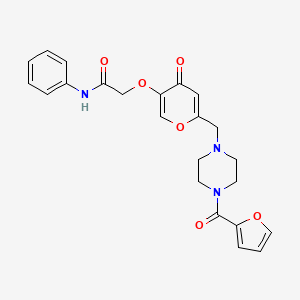
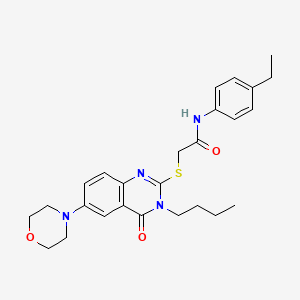
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)
![methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2777220.png)
